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Compound of Interest

Compound Name: YM-201636

Cat. No.: B1684012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of YM-201636
against its primary target, the lipid kinase PIKfyve, across various species. The information

presented herein is supported by experimental data from peer-reviewed literature and is

intended to assist researchers in evaluating the utility of YM-201636 for their specific

experimental models.

Executive Summary
YM-201636 is a potent and selective inhibitor of mammalian PIKfyve, a crucial enzyme in the

regulation of endosomal and lysosomal trafficking through the production of the signaling lipids

phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate

(PtdIns5P). Experimental data demonstrates that YM-201636 exhibits broad activity across

mammalian species, including human and mouse, with reported IC₅₀ values in the low

nanomolar range. In contrast, the yeast orthologue of PIKfyve, Fab1, is insensitive to YM-
201636, highlighting the inhibitor's specificity for the mammalian enzyme. This high degree of

conservation in activity among mammals is supported by the high sequence identity of PIKfyve

across these species.

Cross-reactivity Data
The following table summarizes the in vitro inhibitory activity of YM-201636 against PIKfyve

from different species.
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Species
Enzyme/Orthologu
e

IC₅₀ (nM) Notes

Mammalian PIKfyve 33

General value

reported for

mammalian PIKfyve.

[1][2]

Human PIKfyve ~30
Potent and selective

inhibition observed.[3]

Mouse PIKfyve Implied potent activity

YM-201636 is

effective in primary

mouse hippocampal

neurons and NIH3T3

murine cells.[4][5]

High (94%) sequence

identity with human

PIKfyve suggests

similar inhibitory

activity.[4]

Canine PIKfyve Implied potent activity

YM-201636 induces

effects in Madin-Darby

canine kidney (MDCK)

cells.[6]

Yeast (S. cerevisiae) Fab1 >5000

The yeast orthologue

is insensitive to YM-

201636.[6][7]

PIKfyve Signaling Pathway
The following diagram illustrates the central role of PIKfyve in the phosphoinositide signaling

pathway, which is critical for endo-lysosomal function.
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Caption: PIKfyve phosphorylates PI(3)P to PI(3,5)P2, a key step in regulating endo-lysosomal

functions.

Experimental Protocols
The inhibitory activity of YM-201636 on PIKfyve is typically determined using in vitro kinase

assays. Below are generalized protocols based on methods described in the literature.

In Vitro PIKfyve Kinase Assay (Radiometric)
This method measures the incorporation of radiolabeled phosphate from ATP into the lipid

substrate.

Materials:

Recombinant PIKfyve enzyme

Lipid substrate: Phosphatidylinositol 3-phosphate (PI(3)P)

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

[γ-³²P]ATP

YM-201636 at various concentrations
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Thin Layer Chromatography (TLC) plates

Phosphorimager system

Procedure:

Prepare a reaction mixture containing the kinase assay buffer, PI(3)P substrate, and

recombinant PIKfyve enzyme.

Add YM-201636 at a range of concentrations to the reaction mixture and pre-incubate for a

defined period (e.g., 10-15 minutes) at room temperature.

Initiate the kinase reaction by adding [γ-³²P]ATP.

Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

Stop the reaction by adding an acidic solution (e.g., 1N HCl).

Extract the lipids from the reaction mixture using an organic solvent (e.g.,

chloroform/methanol).

Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent

system.

Dry the TLC plate and expose it to a phosphor screen.

Visualize and quantify the radiolabeled lipid products using a phosphorimager.

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

In Vitro PIKfyve Kinase Assay (ADP-Glo™)
This is a luminescence-based assay that measures the amount of ADP produced during the

kinase reaction.

Materials:

Recombinant PIKfyve enzyme
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Lipid substrate: PI(3)P

Kinase assay buffer

ATP

YM-201636 at various concentrations

ADP-Glo™ Kinase Assay Kit (Promega)

Luminometer

Procedure:

Set up the kinase reaction with PIKfyve, PI(3)P, and ATP in the kinase assay buffer.

Add YM-201636 at a range of concentrations.

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

Incubate as per the manufacturer's instructions.

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal. Incubate as per the manufacturer's instructions.

Measure the luminescence using a plate-reading luminometer.

The amount of ADP produced is proportional to the kinase activity. Calculate the IC₅₀ value

by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion
The available data strongly support the conclusion that YM-201636 is a potent inhibitor of

PIKfyve across a range of mammalian species. Its high potency and selectivity make it a

valuable tool for investigating the physiological and pathological roles of the PIKfyve signaling

pathway. The stark difference in activity against the yeast orthologue Fab1 underscores its

specificity for the mammalian target. Researchers can confidently utilize YM-201636 in human,
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mouse, and likely other mammalian models to probe the functions of PIKfyve, with the provided

experimental protocols serving as a foundation for in vitro characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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